molecular formula C10H11NS B11813695 N,N-Dimethylbenzo[b]thiophen-3-amine

N,N-Dimethylbenzo[b]thiophen-3-amine

Cat. No.: B11813695
M. Wt: 177.27 g/mol
InChI Key: VCSCATJEXSVTFA-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[b]thiophen-3-amine (CAS: 10275-64-6) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a dimethylamino group at the 3-position. Its molecular formula is C₁₂H₁₅NS, and it is structurally characterized by a fused benzene-thiophene ring system, where the nitrogen atom in the amine group is doubly methylated. Its synthesis typically involves alkylation of benzo[b]thiophen-3-amine with methylating agents under controlled conditions .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophen-3-amine

InChI

InChI=1S/C10H11NS/c1-11(2)9-7-12-10-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

VCSCATJEXSVTFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CSC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

N,N-Dimethylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(Trifluoromethyl)benzo[b]thiophen-3-amine (CAS: N/A)

  • Structure: Differs by a trifluoromethyl (-CF₃) group at the 5-position instead of the dimethylamino group.
  • Properties: The electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability compared to the electron-donating dimethylamino group.
  • Applications : Used in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .

2-Nitrobenzo[b]thiophen-3-amine (CAS: 256427-77-7)

  • Structure: Features a nitro (-NO₂) group at the 2-position.
  • Properties : The nitro group increases reactivity in electrophilic substitution reactions but reduces solubility in polar solvents.
  • Synthesis : Prepared via nitration of benzo[b]thiophen-3-amine derivatives .

Ring-Saturated Derivatives

2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide (CAS: 83863-51-8)

  • Structure : Contains a saturated dihydrothiophene ring and a sulfone group (1,1-dioxide).
  • Properties : The sulfone group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions.
  • Synthesis : Achieved via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, yielding moderate to fair yields (40–60%) .

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 620590-04-7)

  • Structure : Combines a dihydrothiophene sulfone with a 4-ethoxyphenyl substituent.
  • Applications : Acts as a precursor in the synthesis of sulfonamide-based drugs .

Functional Group Modifications

4-(Phenylsulfonyl)thiophen-3-amine (CAS: 2778524)

  • Structure : Substituted with a phenylsulfonyl group at the 4-position.
  • Properties: The sulfonyl group imparts strong electron-withdrawing effects, altering redox potentials.
  • Applications : Used in cross-coupling reactions for functionalized heterocycles .

N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (CAS: 1290039-87-0)

  • Structure: Features a dibenzothiophene core with a biphenylamino group.
  • Applications : Serves as an OLED intermediate due to its luminescent properties .

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Functional Groups
This compound 10275-64-6 C₁₂H₁₅NS Not reported Dimethylamino, thiophene
5-(Trifluoromethyl)benzo[b]thiophen-3-amine N/A C₉H₆F₃NS Not reported Trifluoromethyl, amine
2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide 83863-51-8 C₈H₉NO₂S 157–160 Sulfone, dihydrothiophene
4-(Phenylsulfonyl)thiophen-3-amine 2778524 C₁₀H₉NO₂S₂ Not reported Phenylsulfonyl, amine

Table 2: Spectral Data Comparison

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Not reported Not reported Not reported
trans-1,1-Dioxo-2-phenyl derivative (4d) 3381, 3315, 1300, 1154 4.25 (d, J=8.9 Hz), 7.46–7.81 (m) 56.10 (CH₂), 121.72–140.87 (aromatic)
N-[trans-1-(5-Chloro-2-methyl) derivative (5f-i) 3280, 1665 2.10 (s, 3H, CH₃), 7.30–7.80 (m) 48.27 (C-Cl), 129.19 (aromatic)

Key Research Findings

  • Synthetic Efficiency : The LDA-mediated cyclization method () achieves higher yields for dihydrobenzo[b]thiophene derivatives (e.g., 4d: 65% yield) compared to traditional hydrogenation routes .
  • Electronic Effects : Trifluoromethyl and sulfonyl substituents significantly alter the electron density of the thiophene ring, impacting reactivity in cross-coupling reactions .
  • Pharmacological Potential: Dihydrobenzo[b]thiophen-3-amine 1,1-dioxides exhibit enhanced bioavailability due to their sulfone groups, making them candidates for CNS-targeting drugs .

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